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molecular formula C18H26N2O3 B8816086 tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate CAS No. 271577-10-7

tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate

Cat. No. B8816086
M. Wt: 318.4 g/mol
InChI Key: INGVBPVHEQQZKO-UHFFFAOYSA-N
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Patent
US07153959B2

Procedure details

To a solution of diisopropylamide (6.15 mL, 43.91 mmol) in dry tetrahydrofuran (40 mL) at 0° C. was added 2.5 M butyl lithium solution in hexane (16.22 mL, 40.53 mmol) dropwise over 10 minutes. After the addition, the lithium diisopropylamide solution was stirred at 0° C. for 20 minutes, then cooled to −78° C. 4-Picoline (3.98 mL, 40.53 mmol) was added to the above lithium diisopropylamide solution under N2 dropwise over 10 minutes. The resulting solution was stirred at −78° C. under N2 for 1.5 hours, then transfered into a suspension of anhydrous cerium chloride (10.0 g, 40.53 mmol) in tetrahydrofuran (40 mL) at −78° C. under N2. The mixture was stirred at −78° C. under N2 for 2 hours, then a solution of ethyl 1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate (from step 1 of this Example) (10.98 g, 40.53 mmol) in tetrahydrofuran (40 mL) was added slowly for 1 hour. The mixture was stirred under N2 from −78° C. to room temperature overnight. The reaction was quenched with water, diluted with ethyl acetate, and washed with a pH 7 buffer. The organic layer was washed with water and brine. After filtration, the solvent was removed under reduced pressure to give a crude product mixture. The desired product 1,1-dimethylethyl 4-[2-oxo-3-(4-pyridinyl)propyl]-1-piperidinecarboxylate (3.19 g, 25%) was isolated by chromatography (silica gel, 50:50–75:25–100:0 ethyl acetate/hexane).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
diisopropylamide
Quantity
6.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.22 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.98 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 g
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.C([Li])CCC.CCCCCC.C([N-]C(C)C)(C)C.[Li+].[N:27]1[CH:32]=[CH:31][C:30]([CH3:33])=[CH:29][CH:28]=1.[Cl-].[Ce+3].[Cl-].[Cl-].[CH3:38][C:39]([CH3:56])([O:41][C:42]([N:44]1[CH2:49][CH2:48][CH:47]([CH2:50][C:51]([O:53]CC)=O)[CH2:46][CH2:45]1)=[O:43])[CH3:40]>O1CCCC1.C(OCC)(=O)C.CCCCCC>[O:53]=[C:51]([CH2:33][C:30]1[CH:31]=[CH:32][N:27]=[CH:28][CH:29]=1)[CH2:50][CH:47]1[CH2:46][CH2:45][N:44]([C:42]([O:41][C:39]([CH3:38])([CH3:40])[CH3:56])=[O:43])[CH2:49][CH2:48]1 |f:3.4,6.7.8.9,12.13|

Inputs

Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
diisopropylamide
Quantity
6.15 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
16.22 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Five
Name
Quantity
3.98 mL
Type
reactant
Smiles
N1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Six
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(OC(=O)N1CCC(CC1)CC(=O)OCC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −78° C. under N2 for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. under N2 for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was added slowly for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred under N2 from −78° C. to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with a pH 7 buffer
WASH
Type
WASH
Details
The organic layer was washed with water and brine
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product mixture

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C(CC1CCN(CC1)C(=O)OC(C)(C)C)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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